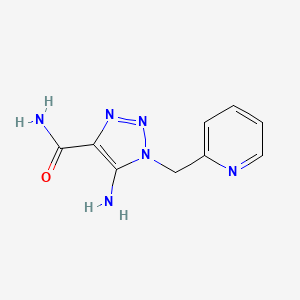

5-amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5-amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide and related compounds involves several key steps, as demonstrated in the provided papers. For instance, the synthesis of 5-amino-1,2,4-triazole-3-carboxamidine derivatives, which are structurally related to the compound of interest, was achieved through acetylation, dehydration, and ammonolysis processes . A similar approach was used for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, where a ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides was employed to avoid the Dimroth rearrangement, yielding a protected version of this triazole amino acid . These methods highlight the complexity and precision required in synthesizing triazole derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using single-crystal X-ray analysis, as seen with the 5-amino-1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine . This technique allows for precise determination of the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's potential interactions and reactivity.

Chemical Reactions Analysis

The reactivity of triazole derivatives can be influenced by their functional groups. For example, the presence of amino groups in the triazole ring can lead to more potent inhibition of enzymes such as purine nucleoside phosphorylase (PNPase) . The ability to undergo cycloaddition reactions with complete regiocontrol, as seen in the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, is also a significant aspect of their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as their ultraviolet (UV), infrared (IR), and nuclear magnetic resonance (NMR) spectra, are essential for characterizing these compounds . These properties can provide insights into the purity, stability, and potential biological activity of the synthesized molecules. For instance, the potency of inhibition against PNPase can be quantified using Ki values, which reflect the affinity of the inhibitor for the enzyme .

科学的研究の応用

Synthesis and Chemical Properties

- Albert and Taguchi (1972) reported the synthesis and properties of various 5-substituted 2-methyl-2H-v-triazolo[4,5-d]pyrimidin-7(6H)-ones, including 4-amino derivatives, through the fusion of triazoles with urea and other reactions (Albert & Taguchi, 1972).

Applications in Antimicrobial Research

- Pokhodylo et al. (2021) discovered that certain 1H-1,2,3-triazole-4-carboxamides, including 5-amino derivatives, exhibit antimicrobial activities against various bacterial and fungal strains. This study highlights the potential of these compounds in developing new antimicrobial agents (Pokhodylo et al., 2021).

Use in Synthesis of Biologically Active Compounds

- Ferrini et al. (2015) developed a ruthenium-catalyzed synthesis method for 5-amino-1,2,3-triazole-4-carboxylic acid, a closely related compound, for the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold. This study demonstrates the importance of these compounds in medicinal chemistry (Ferrini et al., 2015).

作用機序

Target of Action

It is known that pyrimidine derivatives, which share a similar structure with this compound, have been studied for their anticancer activity . They are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .

Mode of Action

It can be inferred from related studies that pyrimidine derivatives interact with their targets through hydrogen bonding and dipole interactions .

Biochemical Pathways

It is known that pyrimidine derivatives have a wide range of biological and pharmacological activities, and they are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .

Pharmacokinetics

The synthesis of similar compounds has been studied , which could provide insights into their potential bioavailability.

Result of Action

It is known that pyrimidine derivatives have shown potential anticancer activity .

Action Environment

The synthesis of similar compounds has been studied under various conditions , which could provide insights into their stability under different environmental factors.

特性

IUPAC Name |

5-amino-1-(pyridin-2-ylmethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O/c10-8-7(9(11)16)13-14-15(8)5-6-3-1-2-4-12-6/h1-4H,5,10H2,(H2,11,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSPFHVYGOWNRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C(=C(N=N2)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901183367 |

Source

|

| Record name | 5-Amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901183367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1033463-39-6 |

Source

|

| Record name | 5-Amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901183367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328052.png)

![1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1328057.png)

![2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde](/img/structure/B1328060.png)